Tetrasodium glutamate diacetate

Catalog No.
S545059
CAS No.
51981-21-6
M.F
C9H9NNa4O8
M. Wt
351.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrasodium glutamate diacetate

CAS Number

51981-21-6

Product Name

Tetrasodium glutamate diacetate

IUPAC Name

tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate

Molecular Formula

C9H9NNa4O8

Molecular Weight

351.13 g/mol

InChI

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1

InChI Key

UZVUJVFQFNHRSY-OUTKXMMCSA-J

SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Tetrasodium glutamate diacetate;

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Description

The exact mass of the compound Tetrasodium glutamate diacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Chelating Agent:

  • TGLDA functions as a chelating agent, meaning it can bind to metal ions. This property makes it valuable in various research settings. For instance, TGLDA can be used to:
    • Isolate and purify metal ions: Researchers can leverage TGLDA's ability to form complexes with specific metal ions to separate them from mixtures. This facilitates the study of individual metal ions and their interactions with other molecules [].
    • Control metal-catalyzed reactions: In some research experiments, metal ions can act as unwanted catalysts, accelerating or hindering desired reactions. TGLDA can sequester these metal ions, effectively controlling their influence on the reaction process [].

Preservative Booster:

  • TGLDA can act as a preservative booster. Preservatives are commonly used in scientific research to prevent microbial growth in samples and solutions. However, some metal ions can deactivate preservatives. TGLDA's chelating properties can inactivate these metal ions, enhancing the effectiveness of preservatives and extending the shelf life of research samples [].

Other Potential Applications:

  • Research is ongoing to explore other potential applications of TGLDA in scientific research. Some possibilities include:
    • Drug delivery: TGLDA's ability to chelate metal ions might be useful in designing drug delivery systems that target specific tissues or cells [].
    • Biomaterial development: TGLDA could potentially be used to modify the surface properties of biomaterials, influencing their interaction with biological systems [].

Important Note:

  • While the aforementioned applications hold promise, it's crucial to acknowledge that TGLDA is a relatively new research tool. More studies are needed to fully understand its effectiveness and potential limitations in various scientific research contexts.

Tetrasodium glutamate diacetate is a chelating agent derived from glutamic acid, an amino acid that occurs naturally in various foods. It is classified as an organic salt and is recognized for its ability to bind metal ions, thereby preventing adverse effects on product stability. The chemical formula for tetrasodium glutamate diacetate is C9_9H9_9NNa4_4O8_8, with a molecular weight of 351.13 g/mol. This compound typically appears as an odorless white powder that is highly soluble in water, with solubility reported at 650 g/L at 21°C .

Tetrasodium glutamate diacetate is often utilized in personal care products, including shampoos, lotions, and sunscreens, as well as in household cleaning agents. Its primary function is to act as a chelator, binding to metal ions such as calcium and magnesium, which can interfere with the efficacy of other ingredients in formulations .

GLDA's primary function lies in its chelating properties. Chelating agents bind to metal ions, forming a complex that prevents them from participating in unwanted reactions. In the context of industrial applications:

  • Cosmetics: GLDA chelates metal ions that can catalyze oxidation reactions, improving product stability and shelf life [].
  • Cleaning Products: By chelating metal ions in hard water, GLDA enhances the cleaning performance of soaps and detergents [].
  • Toxicity: Generally considered to be a low-hazard material. However, direct contact may cause mild skin or eye irritation.
  • Flammability: Not flammable.
  • Reactivity: No significant reactivity concerns reported.
Primarily through its chelating properties. When it interacts with metal ions, it forms stable complexes that render these ions inactive. This action helps to prevent undesirable reactions that could destabilize formulations or reduce their effectiveness . The compound can also undergo hydrolysis under certain conditions, leading to the release of its constituent components.

The biological activity of tetrasodium glutamate diacetate has been studied primarily in the context of its safety and efficacy in cosmetic applications. It is considered non-toxic and non-irritating when used in concentrations up to 1% in cosmetic formulations. Studies indicate that it is slowly absorbed through the gastrointestinal tract and minimally through the skin, which contributes to its safety profile . Furthermore, it has been noted that tetrasodium glutamate diacetate does not exhibit significant mutagenic or carcinogenic properties at typical usage levels .

Tetrasodium glutamate diacetate can be synthesized through several methods. One common approach involves the reaction of monosodium glutamate with monochloroacetic acid under alkaline conditions. This process produces tetrasodium glutamate diacetate along with sodium chloride as a by-product . Another method includes reacting monosodium glutamate with hydrogen cyanide and formaldehyde, followed by saponification using sodium hydroxide . These processes highlight the compound's derivation from natural sources while also demonstrating synthetic pathways.

Tetrasodium glutamate diacetate has a wide range of applications across various industries:

  • Personal Care Products: Used as a stabilizer and preservative booster in shampoos, conditioners, lotions, and sunscreens.
  • Household Cleaning Products: Enhances the effectiveness of detergents by binding metal ions that can interfere with cleaning performance.
  • Food Industry: Occasionally utilized as a food additive due to its chelating properties.
  • Industrial

Research on interaction studies involving tetrasodium glutamate diacetate has focused on its ability to enhance the stability of formulations by preventing metal ion-induced degradation. For instance, it has been shown to improve the efficacy of preservatives by sequestering trace metals that could otherwise catalyze degradation reactions. Additionally, studies indicate that this compound exhibits low potential for skin irritation and sensitization, making it suitable for sensitive skin formulations .

Tetrasodium glutamate diacetate shares similarities with several other chelating agents but stands out due to its unique properties derived from natural sources. Below is a comparison with some notable compounds:

Compound NameChemical FormulaSourceUnique Features
Tetrasodium Glutamate DiacetateC9_9H9_9NNa4_4O8_8Synthetic (from glutamic acid)Biodegradable; less aggressive on skin
Ethylenediaminetetraacetic AcidC10_10H16_16N2_2O8_8SyntheticWidely used; persistent environmental concerns
Nitrilotriacetic AcidC6_6H7_7N3_3O6_6SyntheticKnown carcinogen; less favorable for cosmetic use
Citric AcidC6_6H8_8O7_7Natural (citrus fruits)Commonly used; weaker chelation compared to others

Tetrasodium glutamate diacetate's plant-based origin and biodegradable nature make it a more environmentally friendly alternative compared to some traditional chelators like ethylenediaminetetraacetic acid and nitrilotriacetic acid .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pellets or Large Crystals, Liquid; Liquid; Dry Powder

Hydrogen Bond Acceptor Count

9

Exact Mass

350.99189337 g/mol

Monoisotopic Mass

350.99189337 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

282524-66-7
65345-21-3
51981-21-6
63998-93-6

Wikipedia

Tetrasodium glutamate diacetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
L-Glutamic acid, N,N-bis(carboxymethyl)-, sodium salt (1:4): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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